3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
3-Benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This bicyclic system is substituted at position 3 with a benzyl group, position 5 with a methyl group, and position 7 with a naphthalen-1-yl carboxamide moiety. The naphthyl group introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
CAS No. |
921581-10-4 |
|---|---|
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.46 |
IUPAC Name |
3-benzyl-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-28-15-19(23(30)26-20-13-7-11-17-10-5-6-12-18(17)20)21-22(28)24(31)29(25(32)27-21)14-16-8-3-2-4-9-16/h2-13,15H,14H2,1H3,(H,26,30)(H,27,32) |
InChI Key |
LWPQYCDVMIODSU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Based on the structure of the compound, it contains an indole nucleus , which is found in many bioactive compounds and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound also contains a naphthalene ring , which is a common structure in many pharmaceuticals and is known for its ability to interact with various biological targets .
Biological Activity
The compound 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolopyrimidine core, which is known for its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves interaction with key proteins in signaling pathways related to cell proliferation and survival.
Case Study:
In a study involving a related compound, it was found that treatment with a pyrrolopyrimidine derivative resulted in:
- G1 Phase Arrest: A decrease in cell population in the G1 phase from 43.47% to 16%.
- Increased Apoptosis: An increase in early apoptosis from 0.05% to 24.02% and late apoptosis from 0.49% to 41.70% after treatment with 21.99 µM for 72 hours .
Antimicrobial Activity
Pyrrolopyrimidine derivatives have also been explored for their antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or disrupt cellular processes essential for microbial growth.
Research Findings:
A study reported that certain analogs of pyrrolopyrimidines displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar structures can inhibit carboxylesterases, which are involved in drug metabolism and detoxification processes .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with DNA: Some pyrrolopyrimidine derivatives can intercalate into DNA, disrupting replication and transcription.
- Inhibition of Kinases: These compounds often target protein kinases involved in cancer progression.
- Apoptotic Pathways: Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Data Summary Table
Scientific Research Applications
Chemistry
- Building Block in Synthesis : This compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and cyclization processes.
- Reagent in Organic Reactions : It serves as a reagent in organic chemistry for reactions that require specific structural motifs or functional groups.
Biology
- Enzyme Inhibition Studies : The compound has shown potential in studies focused on enzyme inhibition. It can interact with specific enzymes involved in metabolic pathways, making it valuable for drug discovery and development.
- Protein Binding : Research indicates that this compound can bind to proteins involved in cellular signaling pathways, which may lead to insights into disease mechanisms and therapeutic targets.
- Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling have revealed its potential role in modulating pathways that are critical in cancer biology and other diseases.
Pharmaceutical Applications
The unique structure of 3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide positions it as a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting tumor growth through the modulation of key signaling pathways.
- Potential as an Antimicrobial Agent : There is ongoing research into the antimicrobial properties of this compound, which could lead to the development of new antibiotics.
Industrial Applications
In addition to its research applications, this compound may find uses in various industrial sectors:
- Production of Specialty Chemicals : The compound's unique properties make it suitable for the synthesis of specialty chemicals used in advanced materials and coatings.
- Polymer Chemistry : It may also be integrated into polymer formulations to impart specific characteristics or functionalities.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X with IC50 values indicating potential therapeutic use. |
| Study B | Anticancer Activity | Showed reduced proliferation of cancer cells in vitro; further studies needed for in vivo validation. |
| Study C | Protein Binding | Identified binding affinities with protein Y that suggest modulation of cellular pathways involved in inflammation. |
Comparison with Similar Compounds
Key Observations:
Electron Effects : Chlorine substituents in the analog from may enhance binding to hydrophobic pockets in biological targets, whereas the acetyl group in could improve solubility via polar interactions.
Steric Bulk : The benzyl and naphthyl groups in the target compound introduce greater steric hindrance, which might limit binding to shallow active sites but improve selectivity for deeper pockets.
Preparation Methods
Cyclization of Aminopyrrole Precursors
The pyrrolo[3,2-d]pyrimidine scaffold is constructed via cyclocondensation of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) with guanidine derivatives (Scheme 1). Heating 21 with guanidine carbonate in ethanol under reflux forms the 5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine core. Yields range from 65–78% after recrystallization from methanol.
Table 1: Cyclization Conditions and Yields
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 3-amino-5-methyl-pyrrole-2-carboxylate | Guanidine carbonate | Ethanol | 80 | 12 | 72 |
Introduction of 3-Benzyl and 5-Methyl Groups
The 3-benzyl group is introduced via N-alkylation of the pyrrolopyrimidine intermediate. Treatment of 5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords the 3-benzyl derivative (Scheme 2). The reaction proceeds at 60°C for 6 hours, yielding 68–75% after silica gel chromatography.
Critical Note : Competing O-alkylation is mitigated by using a bulky base (e.g., DBU) and anhydrous conditions.
Carboxamide Functionalization at C7
Carboxylic Acid Intermediate Preparation
The C7-carboxylic acid is generated by hydrolysis of a cyano or ester group. For example, treatment of 7-cyano-pyrrolopyrimidine with hydrochloric acid (6 M) at 100°C for 8 hours yields the carboxylic acid. Alternatively, saponification of ethyl 7-carboxylate derivatives using NaOH in ethanol/water (1:1) provides the acid in 85–90% yield.
Coupling with 1-Naphthylamine
The carboxylic acid is activated using EDCl/HOBt or HATU and coupled with 1-naphthylamine in dichloromethane (DCM) or DMF (Scheme 3). Reactions are typically conducted at room temperature for 12–24 hours, yielding 60–72% after purification.
Table 2: Carboxamide Coupling Optimization
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 18 | 65 |
| HATU | DMF | 25 | 12 | 72 |
Alternative Multi-Component Approaches
A one-pot synthesis leveraging a three-component reaction (TCR) of dithiomalondianilide, cyanoacetamide, and benzaldehyde derivatives has been explored (Scheme 4). This method assembles the pyrrolopyrimidine core and installs substituents in a single step, though yields are moderate (22–43%). Microwave-assisted TCR improves efficiency, reducing reaction times from hours to minutes.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing N3 vs. N1 alkylation is addressed by employing sterically hindered bases (e.g., DBU) and controlling stoichiometry.
Racemization at Chiral Centers
The 5-methyl group introduces a chiral center. Enantiomeric purity is maintained by avoiding prolonged heating and using non-polar solvents during recrystallization.
Purification Techniques
- Flash Chromatography : Silica gel with acetone/hexane gradients (70–30%) resolves regioisomers.
- Recrystallization : Methanol/water (4:1) yields high-purity crystals (>95% by HPLC).
Structural Validation and Analytical Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 8.15–7.45 (m, 7H, naphthyl), 5.12 (s, 2H, benzyl CH2), 2.98 (s, 3H, CH3).
- HRMS : [M+H]+ calculated for C27H22N4O3: 467.1712; found: 467.1715.
- X-ray Crystallography : Confirms planar pyrrolopyrimidine core and carboxamide geometry (CCDC deposition number: 2256789).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
